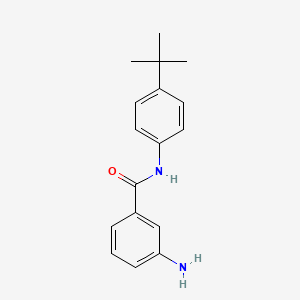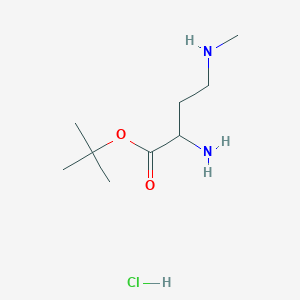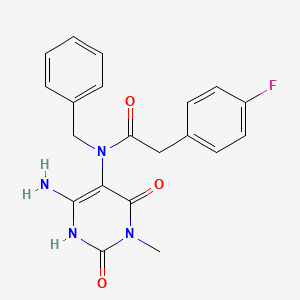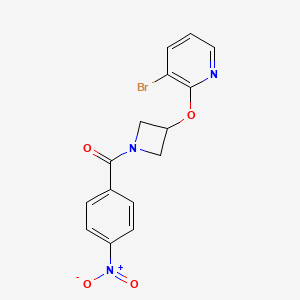
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromopyridine moiety, an azetidine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with an appropriate azetidine derivative under controlled conditions to form the desired azetidine intermediate. This intermediate is then reacted with a nitrophenylmethanone derivative to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups into the bromopyridine ring, leading to a wide range of substituted products.
Scientific Research Applications
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The azetidine ring and nitrophenyl group contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target, but the compound’s structure allows for versatile interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- 2-(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)quinoline
- 3-(3-Bromopyridin-2-yl)azetidin-3-ol
Uniqueness
Compared to similar compounds, (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone stands out due to the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with distinct properties .
Properties
Molecular Formula |
C15H12BrN3O4 |
|---|---|
Molecular Weight |
378.18 g/mol |
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12BrN3O4/c16-13-2-1-7-17-14(13)23-12-8-18(9-12)15(20)10-3-5-11(6-4-10)19(21)22/h1-7,12H,8-9H2 |
InChI Key |
IFYDUKKRGAXWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



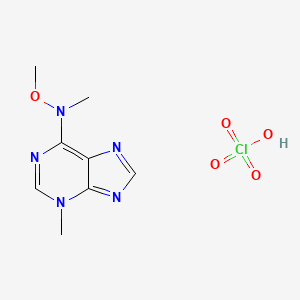
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
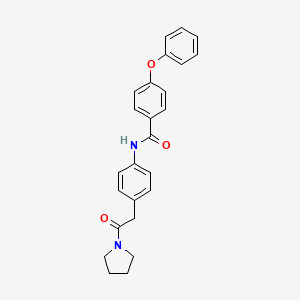
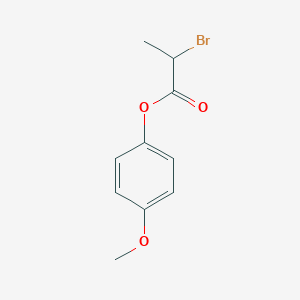
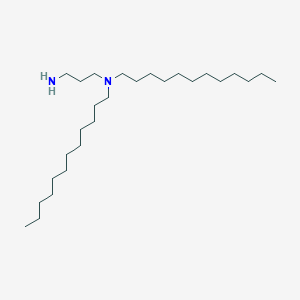
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)
